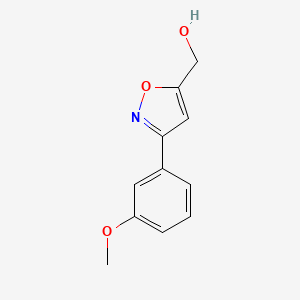

(3-(3-Methoxyphenyl)isoxazol-5-yl)methanol

CAS No.: 954240-10-9

Cat. No.: VC3046283

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 954240-10-9 |

|---|---|

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | [3-(3-methoxyphenyl)-1,2-oxazol-5-yl]methanol |

| Standard InChI | InChI=1S/C11H11NO3/c1-14-9-4-2-3-8(5-9)11-6-10(7-13)15-12-11/h2-6,13H,7H2,1H3 |

| Standard InChI Key | OGFUUEZYEKGLEB-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C2=NOC(=C2)CO |

| Canonical SMILES | COC1=CC=CC(=C1)C2=NOC(=C2)CO |

Introduction

Chemical Identity and Structure

(3-(3-Methoxyphenyl)isoxazol-5-yl)methanol is identified by CAS number 954240-10-9 and has a molecular formula of C11H11NO3 with a molecular weight of 205.21 g/mol . The compound consists of an isoxazole ring with a meta-methoxyphenyl substituent at the 3-position and a hydroxymethyl group at the 5-position. This creates a molecule with multiple functional groups capable of various chemical interactions.

The structure can be represented through several chemical notations:

The compound has several synonyms in scientific literature, including:

-

[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]methanol

-

[3-(3-METHOXY-PHENYL)-ISOXAZOL-5-YL]-METHANOL

Physical and Chemical Properties

(3-(3-Methoxyphenyl)isoxazol-5-yl)methanol exhibits specific physical and chemical properties that define its behavior in various environments and reactions. These properties have been determined through both experimental measurements and computational predictions.

The compound contains multiple functional groups that contribute to its chemical reactivity. The isoxazole ring provides aromatic character and serves as a potential site for coordination in complexes. The hydroxymethyl group can participate in hydrogen bonding and can be derivatized through various reactions. The methoxy group on the phenyl ring contributes to the electron distribution within the molecule and may influence its reactivity and binding properties in biochemical systems .

Related Compounds and Isomers

(3-(3-Methoxyphenyl)isoxazol-5-yl)methanol is part of a family of isoxazole derivatives with varying substitution patterns. Understanding the relationship between these compounds is important for structure-activity relationship studies.

Notable isomers include:

-

(3-(2-Methoxyphenyl)isoxazol-5-yl)methanol (CAS: 345967-78-4) - with the methoxy group at the ortho position of the phenyl ring

-

(3-(4-Methoxyphenyl)isoxazol-5-yl)methanol (CAS: 206055-86-9) - with the methoxy group at the para position of the phenyl ring

-

(3-(m-Tolyl)isoxazol-5-yl)methanol (CAS: 954240-06-3) - similar structure with a methyl group instead of methoxy at the meta position

These compounds share the same core isoxazole structure with a hydroxymethyl group at the 5-position but differ in the substitution pattern on the phenyl ring. The position of the methoxy group significantly affects the electronic properties, spatial orientation, and potentially the biological activity of these molecules.

Applications and Research Significance

(3-(3-Methoxyphenyl)isoxazol-5-yl)methanol and similar isoxazole derivatives have significant potential in various research and application areas:

Pharmaceutical Research

Isoxazole derivatives have demonstrated biological activities including:

-

Anti-inflammatory properties

-

Antimicrobial activity

-

Potential applications in neurodegenerative disease research

-

Utility as building blocks for more complex bioactive molecules

Synthetic Building Blocks

The functional groups present in (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol make it valuable as a synthetic intermediate:

-

The hydroxymethyl group can be derivatized to introduce other functionalities

-

The isoxazole ring can participate in further transformations

-

The compound can serve as a precursor for more complex heterocyclic systems

Research Tool

As a well-defined chemical entity with multiple functional groups, this compound may serve as:

-

A reference standard for analytical methods

-

A model compound for studying heterocyclic chemistry

-

A component in structure-activity relationship studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume